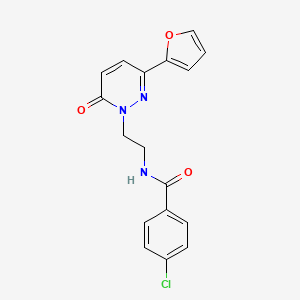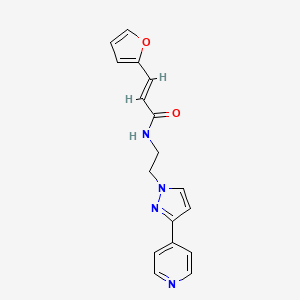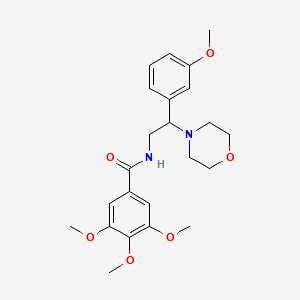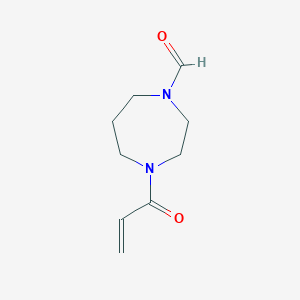
4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde (PDCA) is a chemical compound that belongs to the diazepane family. It is a versatile building block that has found a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. PDCA is a highly reactive compound that can undergo a variety of chemical reactions, making it a valuable tool for organic synthesis.
Mécanisme D'action
The mechanism of action of 4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. It has also been shown to undergo a variety of chemical reactions, including cycloadditions, oxidations, and reductions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde. However, it has been shown to exhibit cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. It has also been shown to inhibit the growth of several bacterial strains, suggesting its potential as an antibacterial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde is its versatility as a building block for organic synthesis. It can be easily modified to introduce a variety of functional groups, making it a valuable tool for the synthesis of complex molecules. However, its high reactivity can also be a limitation, as it can react with unwanted nucleophiles and undergo side reactions.
Orientations Futures
There are several potential future directions for research on 4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde. One area of interest is the development of new synthetic methodologies using 4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde as a building block. Another area of interest is the investigation of its potential as an anticancer and antibacterial agent. Additionally, the synthesis of novel materials using 4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde as a precursor is an area of potential future research.
Méthodes De Synthèse
4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde can be synthesized by the reaction of 4-pentenoic acid with 1,4-diazepane-2,5-dione in the presence of a suitable catalyst. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the diazepane ring. The resulting product is a yellowish oil that can be purified by distillation or chromatography.
Applications De Recherche Scientifique
4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde has been extensively studied for its potential applications in various fields of scientific research. In the field of organic synthesis, it has been used as a building block for the synthesis of complex molecules such as natural products and pharmaceuticals. In the field of materials science, it has been used as a precursor for the synthesis of novel polymers and materials with unique properties.
Propriétés
IUPAC Name |
4-prop-2-enoyl-1,4-diazepane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-9(13)11-5-3-4-10(8-12)6-7-11/h2,8H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMVQSGSINZZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCN(CC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Prop-2-enoyl-1,4-diazepane-1-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2844169.png)
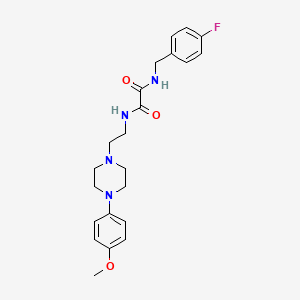

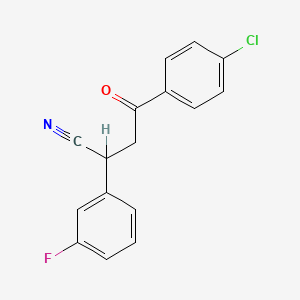
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide](/img/structure/B2844174.png)
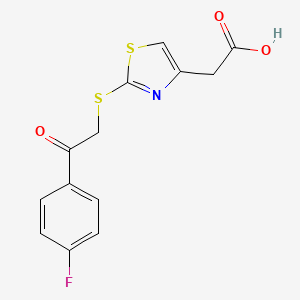
![(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2844180.png)
![(E)-3-(4-ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2844182.png)
